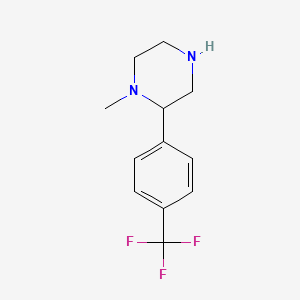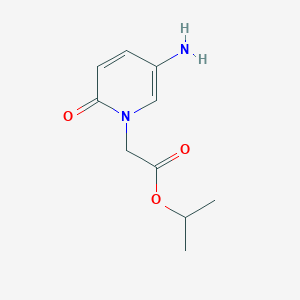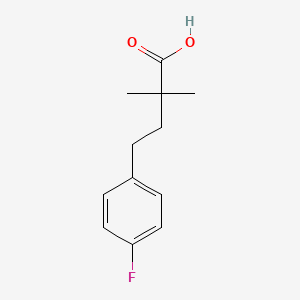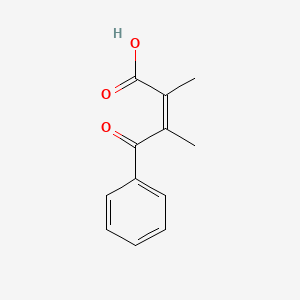
(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a keto group, and a conjugated double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the aldol condensation of acetophenone with acetaldehyde, followed by oxidation and subsequent acidification to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Br₂, Cl₂) for halogenation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
科学的研究の応用
Chemistry: In organic synthesis, (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, the compound is explored for its potential in creating novel polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes or interact with receptors, modulating biological pathways. The keto group and conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
(2E)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid: The E-isomer of the compound, differing in the configuration around the double bond.
4-Phenylbut-3-enoic acid: Lacks the keto group and has a simpler structure.
2,3-Dimethyl-4-oxo-4-phenylbutanoic acid: Similar structure but lacks the conjugated double bond.
Uniqueness: (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific stereochemistry and the presence of both a keto group and a conjugated double bond
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)/b9-8- |
InChIキー |
ISWIWMIZLQRHJO-HJWRWDBZSA-N |
異性体SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)C1=CC=CC=C1 |
正規SMILES |
CC(=C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




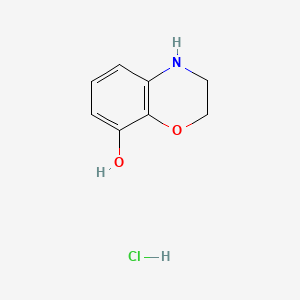
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
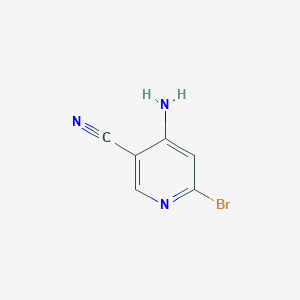

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
